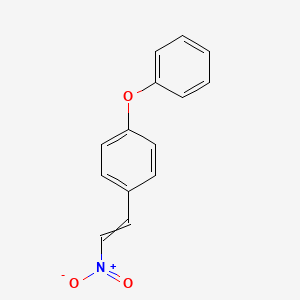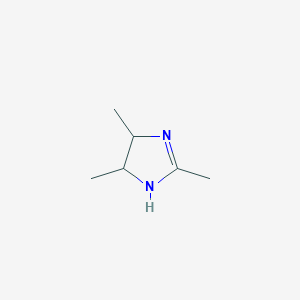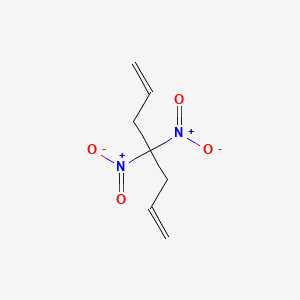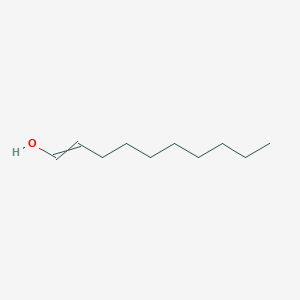
Dec-1-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dec-1-en-1-ol: is an organic compound with the molecular formula C10H20O It is a type of fatty alcohol and is characterized by the presence of a double bond between the first and second carbon atoms in the chain, as well as a hydroxyl group (-OH) attached to the first carbon atom1-decen-1-ol and is part of the broader class of alkenols.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-decene: This method involves the hydroformylation of 1-decene to produce decanal, which is then hydrogenated to form decanol. The reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.
Oxidation of Dec-1-ene: Dec-1-ene can be oxidized using various oxidizing agents such as potassium permanganate or osmium tetroxide to produce dec-1-en-1-ol. This reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions.
Industrial Production Methods:
Oligomerization of Ethylene: This process involves the oligomerization of ethylene using a Ziegler-Natta catalyst to produce higher alkenes, which are then subjected to hydroformylation and hydrogenation to yield this compound.
Cracking of Petrochemical Waxes: Petrochemical waxes can be cracked to produce a mixture of alkenes, including dec-1-ene, which can then be oxidized to form this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dec-1-en-1-ol can undergo oxidation reactions to form decanal or decanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form decane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with hydrogen halides can produce decyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Hydrogen halides, sulfuric acid.
Major Products Formed:
Oxidation: Decanal, decanoic acid.
Reduction: Decane.
Substitution: Decyl halides.
Scientific Research Applications
Chemistry: : Dec-1-en-1-ol is used as an intermediate in the synthesis of various organic compounds, including fragrances, flavors, and pharmaceuticals. It is also used in the production of surfactants and lubricants.
Biology: : In biological research, this compound is used as a model compound to study the metabolism of fatty alcohols and their role in cellular processes.
Medicine: : The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial agent and its role in drug delivery systems.
Industry: : this compound is used in the manufacture of plasticizers, which are added to plastics to increase their flexibility. It is also used in the production of detergents and emulsifiers.
Mechanism of Action
Mechanism: : The primary mechanism of action of dec-1-en-1-ol involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Molecular Targets and Pathways: : this compound can interact with enzymes involved in lipid metabolism, such as alcohol dehydrogenases and fatty acid synthases. It can also modulate the activity of membrane-bound receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
Dec-1-ene: An alkene with a similar carbon chain length but lacking the hydroxyl group.
Decanol: A saturated alcohol with a similar carbon chain length but lacking the double bond.
Decanal: An aldehyde with a similar carbon chain length but with a carbonyl group instead of a hydroxyl group.
Uniqueness: : Dec-1-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62053-09-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-1-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h9-11H,2-8H2,1H3 |
InChI Key |
ICQJNCNVUCTBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


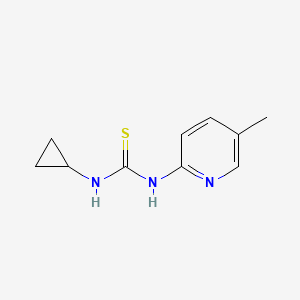
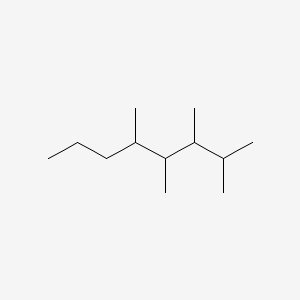
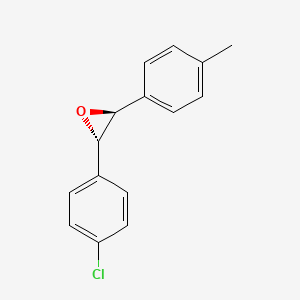
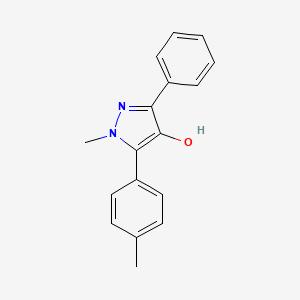
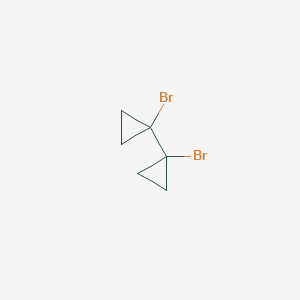
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14559456.png)
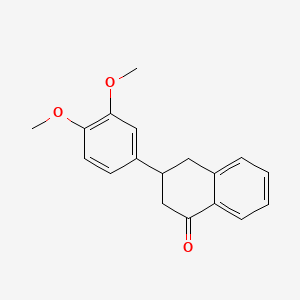
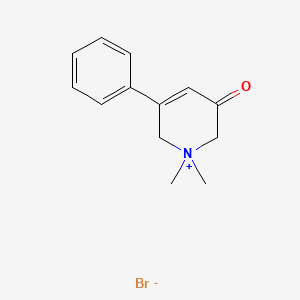
![(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14559481.png)
![Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14559483.png)
![1-{4-[2-(2-Methyl-1,3-dioxolan-2-yl)butyl]phenyl}ethan-1-one](/img/structure/B14559496.png)
